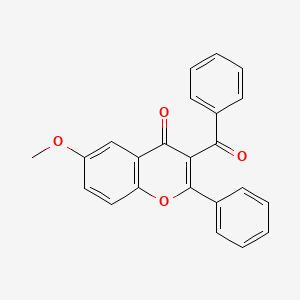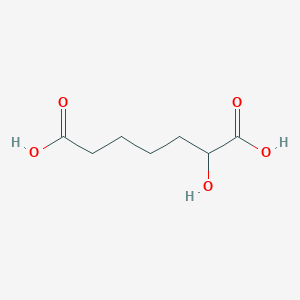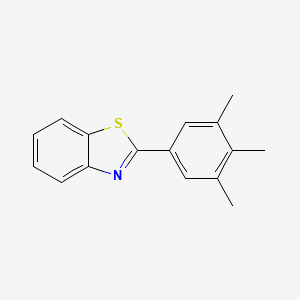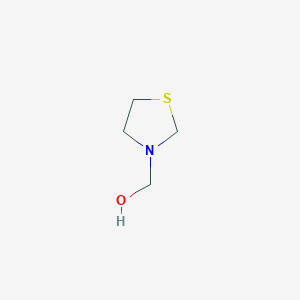
3,6,9,22,25,28-Hexaoxatriacontane-1,30-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6,9,22,25,28-Hexaoxatriacontane-1,30-diol is a chemical compound with the molecular formula C24H50O8. It is characterized by the presence of multiple ether and hydroxyl groups, which contribute to its unique chemical properties .
Preparation Methods
The synthesis of 3,6,9,22,25,28-Hexaoxatriacontane-1,30-diol typically involves multi-step organic reactions. One common synthetic route includes the use of polyether intermediates, which are subjected to controlled oxidation and reduction reactions to introduce the hydroxyl groups at the desired positions . Industrial production methods may involve the use of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
3,6,9,22,25,28-Hexaoxatriacontane-1,30-diol undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups to carbonyl groups using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alkanes or other derivatives using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
3,6,9,22,25,28-Hexaoxatriacontane-1,30-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug delivery systems and as a precursor for pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,6,9,22,25,28-Hexaoxatriacontane-1,30-diol involves its interaction with specific molecular targets. The hydroxyl and ether groups enable it to form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
3,6,9,22,25,28-Hexaoxatriacontane-1,30-diol can be compared with other polyether diols, such as:
- 3,6,9,12,15,18-Hexaoxatriacontane-1,20-diol
- 8,11,14,17,20,23-Hexaoxatriacontane
- 3,6,9,12,15,18-Hexaoxatriacontane
These compounds share similar structural features but differ in the number and position of ether and hydroxyl groups. The unique arrangement of these groups in this compound contributes to its distinct chemical and biological properties .
Properties
CAS No. |
142048-30-4 |
|---|---|
Molecular Formula |
C24H50O8 |
Molecular Weight |
466.6 g/mol |
IUPAC Name |
2-[2-[2-[12-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]dodecoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C24H50O8/c25-11-15-29-19-23-31-21-17-27-13-9-7-5-3-1-2-4-6-8-10-14-28-18-22-32-24-20-30-16-12-26/h25-26H,1-24H2 |
InChI Key |
AAFHPHIJQUZJIB-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCOCCOCCOCCO)CCCCCOCCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


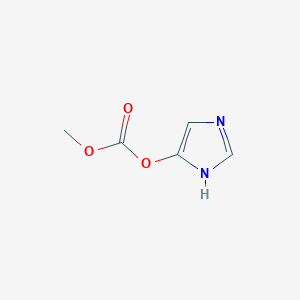
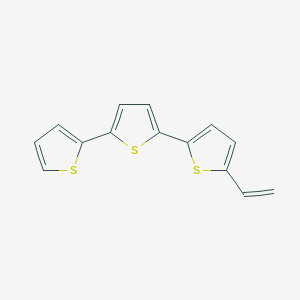
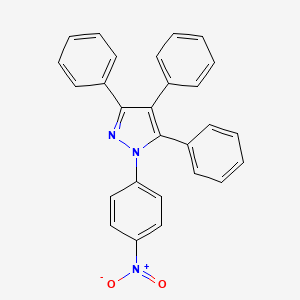
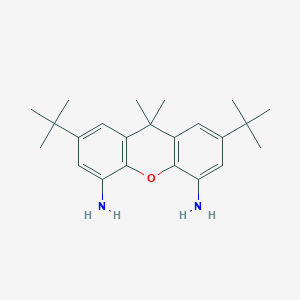
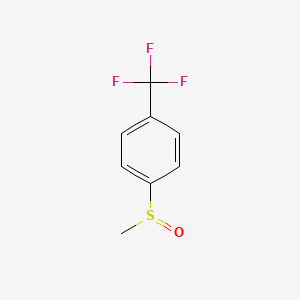
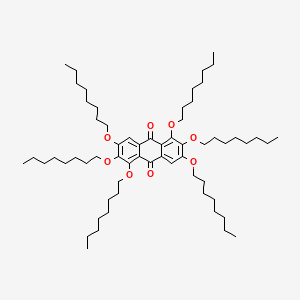
![N-[2-(Methoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12544906.png)
![Ethyl [4-(3-chlorobenzoyl)-2-methylphenoxy]acetate](/img/structure/B12544914.png)
![Dibenzo[b,d]furan-1,2,7,8-tetramine](/img/structure/B12544920.png)
